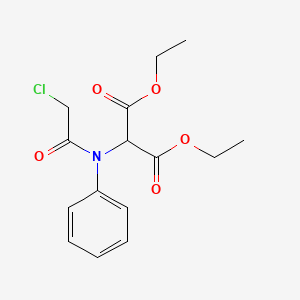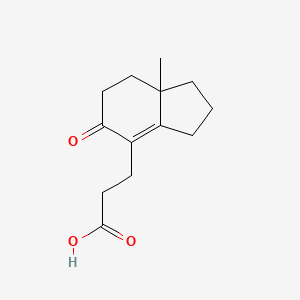methanol CAS No. 6296-36-2](/img/structure/B14724394.png)
[4-Methoxy-2-methyl-5-(propan-2-yl)phenyl](diphenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-2-methyl-5-(propan-2-yl)phenylmethanol is an organic compound characterized by its complex aromatic structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-methyl-5-(propan-2-yl)phenylmethanol typically involves multi-step organic reactions. One common method includes the alkylation of a substituted phenol followed by a Friedel-Crafts acylation. The reaction conditions often require the use of strong acids or bases as catalysts, and the process may involve several purification steps to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity. The use of automated systems also minimizes human error and increases efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxy-2-methyl-5-(propan-2-yl)phenylmethanol undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Common reducing agents such as lithium aluminum hydride can be used to convert the compound into alcohols or alkanes.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, often facilitated by catalysts like aluminum chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Aluminum chloride as a catalyst in Friedel-Crafts reactions.
Major Products
The major products formed from these reactions include various substituted aromatic compounds, alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, 4-Methoxy-2-methyl-5-(propan-2-yl)phenylmethanol is used as a precursor for the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it a versatile building block in organic synthesis.
Biology
In biological research, this compound is studied for its potential effects on cellular processes. Its interactions with biological molecules can provide insights into cellular mechanisms and pathways.
Medicine
In medicine, 4-Methoxy-2-methyl-5-(propan-2-yl)phenylmethanol is investigated for its potential therapeutic properties. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and resins.
Mécanisme D'action
The mechanism of action of 4-Methoxy-2-methyl-5-(propan-2-yl)phenylmethanol involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For example, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methoxy-2-methylphenylmethanol
- 4-Methoxy-5-(propan-2-yl)phenylmethanol
- 4-Methoxy-2-methyl-5-(propan-2-yl)phenylmethanol
Uniqueness
What sets 4-Methoxy-2-methyl-5-(propan-2-yl)phenylmethanol apart from similar compounds is its specific substitution pattern on the aromatic rings. This unique arrangement of functional groups influences its reactivity and interactions with other molecules, making it a distinct and valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
6296-36-2 |
|---|---|
Formule moléculaire |
C24H26O2 |
Poids moléculaire |
346.5 g/mol |
Nom IUPAC |
(4-methoxy-2-methyl-5-propan-2-ylphenyl)-diphenylmethanol |
InChI |
InChI=1S/C24H26O2/c1-17(2)21-16-22(18(3)15-23(21)26-4)24(25,19-11-7-5-8-12-19)20-13-9-6-10-14-20/h5-17,25H,1-4H3 |
Clé InChI |
SSYODKSOPGWBTH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C(C)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



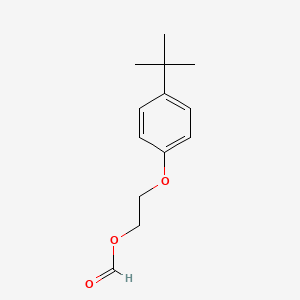
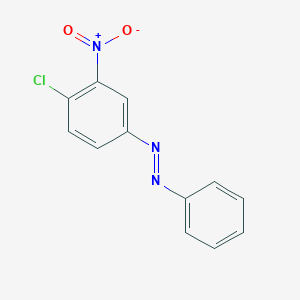

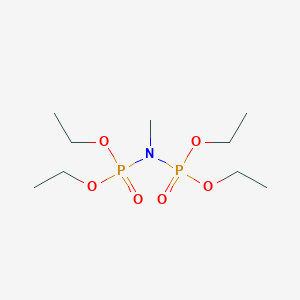


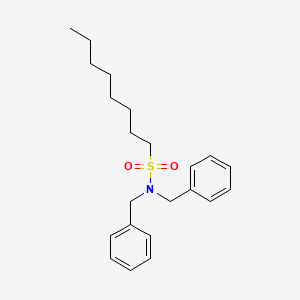
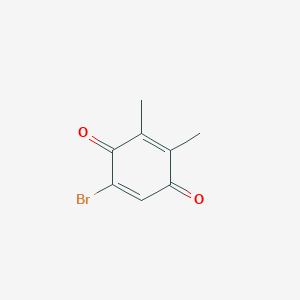
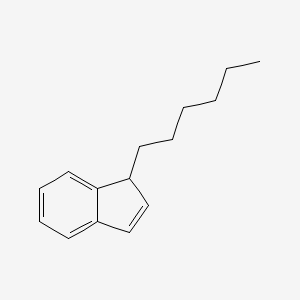
![3-Amino-N-(2-methoxyphenyl)-3-[(2-{[2-(4-methoxyphenyl)ethyl]amino}-2-oxoethoxy)imino]propanamide](/img/structure/B14724366.png)
![Bis[2-(dimethylamino)ethyl] phosphate](/img/structure/B14724372.png)
